Cas no 144506-18-3 (2,7'-Cyclo-3',4,4',5-tetrahydroxy-8,8'-lign-7-ene-9,9'-dioic acid; (7'RS,8'SR)-form, 5-Me ether, bis[2-(4-hydroxyphenyl)ethyl]amide)

2,7'-Cyclo-3',4,4',5-tetrahydroxy-8,8'-lign-7-ene-9,9'-dioic acid; (7'RS,8'SR)-form, 5-Me ether, bis[2-(4-hydroxyphenyl)ethyl]amide structure
144506-18-3 structure
Nome do Produto:2,7'-Cyclo-3',4,4',5-tetrahydroxy-8,8'-lign-7-ene-9,9'-dioic acid; (7'RS,8'SR)-form, 5-Me ether, bis[2-(4-hydroxyphenyl)ethyl]amide
N.o CAS:144506-18-3
MF:C35H34N2O8
MW:610.653069972992
CID:194921

2,7'-Cyclo-3',4,4',5-tetrahydroxy-8,8'-lign-7-ene-9,9'-dioic acid; (7'RS,8'SR)-form, 5-Me ether, bis[2-(4-hydroxyphenyl)ethyl]amide Propriedades químicas e físicas

Nomes e Identificadores

    • 2,3-Naphthalenedicarboxamide,1-(3,4-dihydroxyphenyl)-1,2-dihydro-7-hydroxy-N2,N3-bis[2-(4-hydroxyphenyl)ethyl]-6-methoxy-,(1R,2S)-rel-
    • 2,3-Naphthalenedicarboxamide,1-(3,4-dihydroxyphenyl)-1,2-dihydro-7-hydroxy-N2,N3-bis[2-(4-hydroxyphenyl)ethyl]-6-methoxy-,(1R
    • 2,3-Naphthalenedicarboxamide,1-(3,4-dihydroxyphenyl)-1,2-dihydro-7-hydroxy-N,N'-bis[2-(4-hydroxyphenyl)ethyl]-6-methoxy-,(1R,2S)-rel- (9CI)
    • 2,3-Naphthalenedicarboxamide,1-(3,4-dihydroxyphenyl)-1,2-dihydro-7-hydroxy-N,N'-bis[2-(4-hydroxyphenyl)ethyl]-6-methoxy-,trans-
    • 2,3-Naphthalenedicarboxamide,1-(3,4-dihydroxyphenyl)-1,2-dihydro-7-hydroxy-N,N'-bis[2-(4-hydroxyphenyl)ethyl]-6-methoxy-,trans-(?à)-
    • Cannabisin C
    • CID 101631693
    • 2,3-Naphthalenedicarboxamide, 1-(3,4-dihydroxyphenyl)-1,2-dihydro-7-hydroxy-N2,N3-bis[2-(4-hydroxyphenyl)ethyl]-6-methoxy-, (1R,2S)-rel-
    • 2,7'-Cyclo-3',4,4',5-tetrahydroxy-8,8'-lign-7-ene-9,9'-dioic acid; (7'RS,8'SR)-form, 5-Me ether, bis[2-(4-hydroxyphenyl)ethyl]amide
    • Inchi: 1S/C35H34N2O8/c1-45-31-18-23-16-27(34(43)36-14-12-20-2-7-24(38)8-3-20)33(35(44)37-15-13-21-4-9-25(39)10-5-21)32(26(23)19-30(31)42)22-6-11-28(40)29(41)17-22/h2-11,16-19,32-33,38-42H,12-15H2,1H3,(H,36,43)(H,37,44)/t32-,33-/m1/s1
    • Chave InChI: KTJXNTJMKBMZKA-CZNDPXEESA-N
    • SMILES: O=C([C@@H]1C(C(NCCC2C=CC(=CC=2)O)=O)=CC2C=C(C(=CC=2[C@H]1C1C=CC(=C(C=1)O)O)O)OC)NCCC1C=CC(=CC=1)O

Propriedades Computadas

  • Contagem de dadores de ligações de hidrogénio: 7
  • Contagem de aceitadores de ligações de hidrogénio: 8
  • Contagem de Átomos Pesados: 45
  • Contagem de Ligações Rotativas: 10
  • Complexidade: 1010
  • Superfície polar topológica: 169

Propriedades Experimentais

  • Densidade: 1.380±0.06 g/cm3(Predicted)
  • Ponto de ebulição: 989.6±65.0 °C(Predicted)
  • pka: 9.58±0.60(Predicted)
Fornecedores recomendados
Suzhou Genelee Bio-Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Suzhou Genelee Bio-Technology Co., Ltd.
Hebei Ganmiao New material Technology Co., LTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Hebei Ganmiao New material Technology Co., LTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Zhejiang Brunova Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Zhejiang Brunova Technology Co., Ltd.
pengshengyue
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
pengshengyue